molecular formula C13H17ClN2O5S B2925434 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 565194-83-4

2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No. B2925434
CAS RN: 565194-83-4
M. Wt: 348.8
InChI Key: ZMUXZRVJHOCIFU-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide” is a chemical compound with the CAS Number: 565194-83-4 . It has a molecular weight of 348.81 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17ClN2O5S/c1-20-12-3-2-10 (8-11 (12)15-13 (17)9-14)22 (18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3, (H,15,17) . This code represents the molecular structure of the compound.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 means harmful if swallowed, and H315 means causes skin irritation .

properties

IUPAC Name

2-chloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-20-12-3-2-10(8-11(12)15-13(17)9-14)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUXZRVJHOCIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide

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